Lipophilicity (logP) vs. 2-Chlorophenyl Regioisomer
The target compound exhibits a computed logP of 3.04, which is 0.34 units lower than the 2-chlorophenyl regioisomer analog 3-[(2-chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole (logP 3.38), indicating moderately reduced lipophilicity that may improve aqueous solubility while retaining membrane permeability [1].
| Evidence Dimension | Computed logP (lipophilicity) |
|---|---|
| Target Compound Data | logP = 3.04 |
| Comparator Or Baseline | 3-[(2-Chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole, logP = 3.38 |
| Quantified Difference | ΔlogP = -0.34 (target is less lipophilic) |
| Conditions | Computed logP values from PrenDB prediction database; method not specified |
Why This Matters
Lower lipophilicity can translate to reduced non-specific protein binding and improved oral absorption, making the target compound a more developable starting point for lead optimization compared to the more lipophilic 2-chlorophenyl analog.
- [1] PrenDB. Property predictions for 3-[(3-chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(4-pyridyl)-1,2,4-triazole (logP 3.04) and 3-[(2-chlorophenyl)methylthio]-4-(2-furylmethyl)-5-(3-pyridyl)-1,2,4-triazole (logP 3.38). University of Marburg. Accessed 2026. View Source
